molecular formula C19H20N2O2 B6571911 N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,5-dimethylbenzamide CAS No. 921812-87-5

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,5-dimethylbenzamide

Cat. No.: B6571911
CAS No.: 921812-87-5
M. Wt: 308.4 g/mol
InChI Key: DGGOOYDMWVGODQ-UHFFFAOYSA-N
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Description

N-(1-Ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,5-dimethylbenzamide is a synthetic small molecule characterized by a 3,5-dimethylbenzamide core linked to a 1-ethyl-2-oxoindoline moiety. This compound is hypothesized to act as a histone deacetylase (HDAC) inhibitor based on structural similarities to known HDAC-targeting benzamide derivatives, such as entinostat (MS-275) and LMK-235 .

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-4-21-17-6-5-16(10-14(17)11-18(21)22)20-19(23)15-8-12(2)7-13(3)9-15/h5-10H,4,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGOOYDMWVGODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,5-dimethylbenzamide is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

The compound is characterized by the following properties:

PropertyValue
Molecular Weight 308.38 g/mol
Molecular Formula C19H20N2O2
LogP 3.2292
Polar Surface Area 38.859 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4

These properties suggest that the compound has moderate lipophilicity and potential for membrane permeability, which is crucial for biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines:

Cell LineIC50 (μM)
HCC8276.26 ± 0.33
NCI-H3586.48 ± 0.11
A549Not Active

These results indicate that while some derivatives may be effective against specific cancer types, they also exhibit activity against normal cells, suggesting a need for further optimization to enhance selectivity and reduce toxicity .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with cellular pathways that regulate apoptosis and cell proliferation. The indole nucleus within the structure is known to participate in various biological processes, including receptor binding and modulation of signaling pathways .

Case Studies

In a recent study examining the effects of benzamide derivatives on pancreatic β-cells under endoplasmic reticulum (ER) stress conditions, a related compound was shown to significantly protect β-cells from apoptosis. The study reported a maximal protective activity at an EC50 of 0.1 ± 0.01 μM, indicating potent efficacy in a biological model . This suggests that this compound or its analogs could have therapeutic applications in diabetes management.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Core Structure Key Substituents Potential Target
N-(1-Ethyl-2-oxoindolin-5-yl)-3,5-dimethylbenzamide 3,5-Dimethylbenzamide 1-Ethyl-2-oxoindoline HDAC (hypothesized)
LMK-235 3,5-Dimethylbenzamide Hydroxamic acid, hexyloxy group HDAC4/5
Entinostat (MS-275) Benzamide 2-Aminophenyl ethylcarbamate Class I HDACs
2j 3,5-Dimethylbenzamide Benzylamino, hydroxycarbamoyl benzyl HDAC (broad-spectrum)
1x 3,5-Dimethylbenzamide Butylamino, hydroxycarbamoyl benzyl HDAC (broad-spectrum)

Table 2: Comparative Pharmacological Profiles

Compound HDAC Isoform Selectivity IC50 (nM) Notable Properties
N-(1-Ethyl-2-oxoindolin-5-yl)-3,5-dimethylbenzamide Unknown N/A Hypothesized improved bioavailability
LMK-235 HDAC4/5 50–100 Hydroxamic acid; moderate toxicity
2j Pan-HDAC <100 High purity (>99%), solid stability
Tubastatin A HDAC6 15 High selectivity, low cytotoxicity
Physicochemical and Toxicological Considerations
  • Melting Points : Peptoid-based analogues (2j , 1x ) exhibit melting points >180°C, suggesting solid-state stability . The target compound’s indoline group may lower melting points, impacting formulation.
  • Toxicity: Hydroxamic acid derivatives (e.g., TSA) often show dose-limiting toxicity, whereas benzamide-based inhibitors (e.g., entinostat) are better tolerated . The target compound’s lack of a hydroxamate group could improve safety.

Q & A

Q. What are the optimal synthetic routes for N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,5-dimethylbenzamide, and how can yield and purity be maximized?

  • Methodological Answer : The synthesis typically involves two key steps:
  • Indole Core Formation : Use Fischer indole synthesis with ethyl hydrazine and a ketone precursor under acidic conditions (e.g., HCl/EtOH) to generate the 1-ethyl-2-oxoindoline moiety .
  • Benzamide Coupling : React the indole intermediate with 3,5-dimethylbenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–25°C .
    Optimization Tips :
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Purification : Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) yields >95% purity .

Q. Table 1. Representative Synthetic Conditions

StepConditionsYield (%)Purity (%)
Indole FormationHCl/EtOH, reflux, 12 h7890
Benzamide CouplingDCM, Et3N, 0°C→25°C, 4 h8595

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Key peaks include the indole NH (~10.5 ppm, broad singlet) and aromatic protons of the benzamide (δ 7.2–7.5 ppm, multiplet) .
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error (e.g., calculated 351.18, observed 351.18) .
  • HPLC : Use a C18 column with acetonitrile/water (70:30 + 0.1% formic acid) for purity assessment; retention time ~12.9 min .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer :
  • Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using stopped-flow CO2 hydrase assays. IC50 values <1 µM suggest high potency .
  • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays at 10–100 µM concentrations for 48–72 h .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

  • Methodological Answer : Discrepancies often arise from:
  • Assay Conditions : Variations in pH (e.g., CA assays sensitive to pH 7.4 vs. 6.8) or temperature (25°C vs. 37°C) .
  • Structural Analogues : Compare activity of N-(1-ethyl-2-oxoindol-5-yl) derivatives with/without 3,5-dimethyl groups to isolate pharmacophore contributions .
    Resolution Strategy :
  • Replicate assays under standardized conditions (e.g., CLSI guidelines).
  • Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .

Q. What computational approaches support structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with CA-II (PDB: 3KS3). The benzamide carbonyl may hydrogen bond to Thr199 .
  • QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors using datasets from analogues (e.g., IC50 vs. descriptors) .

Q. What crystallographic strategies are recommended for determining its 3D structure?

  • Methodological Answer :
  • Crystal Growth : Use vapor diffusion with acetonitrile/water (1:1) at 4°C.
  • Refinement : Employ SHELXL for high-resolution (<1.0 Å) data. Key parameters:
  • Disorder Handling : Apply PART instructions for flexible ethyl groups.
  • Hydrogen Placement : Use HFIX for NH and OH groups .

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